PD173955

Description

inhibits src family-selective tyrosine kinase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

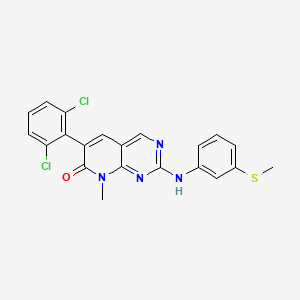

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAARYSWULJUGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332241 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260415-63-2 | |

| Record name | PD173955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of PD173955

This document provides a comprehensive technical overview of the mechanism of action for this compound, a potent small molecule inhibitor. It details the molecular targets, modulated signaling pathways, and the experimental basis for these findings.

Core Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of several key oncogenic tyrosine kinases. Crystallographic studies have revealed that this compound binds to the canonical ATP-binding site of the c-Abl kinase domain.[1][2] Unlike first-generation inhibitors such as imatinib (B729), which stabilize an inactive conformation of the kinase, this compound can bind to a conformation of Abl where the activation loop resembles that of an active kinase.[1][2][3] This allows this compound to target and inhibit both active and inactive forms of the kinase, contributing to its increased potency.[2][4]

The principal targets of this compound include the Bcr-Abl fusion protein, Src family kinases, and the c-Kit receptor tyrosine kinase.[5][6][7] By inhibiting these kinases, this compound effectively blocks downstream signaling pathways that are crucial for the proliferation, survival, and cell cycle progression of cancer cells.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | Assay Type | IC50 Value | Cell Line / Conditions | References |

| Bcr-Abl | In Vitro Kinase Assay | 1-2 nM | K562 cell lysate | [6][8] |

| Cell Proliferation | 2-35 nM | Bcr-Abl-positive cell lines | [6][7] | |

| Src Family | In Vitro Kinase Assay | ~22 nM | Src, Yes, Abl kinases | [6][7][9][10] |

| c-Kit | Autophosphorylation | ~25 nM | M07e cells | [5][8] |

| Cell Proliferation | 40 nM | M07e cells (Kit-ligand dependent) | [5][6][7][8] | |

| FGFRα | Not specified | Less Potent | Not specified | [7][10] |

| Other Kinases | Not specified | No Activity | InsR, PKC | [7][10] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by intercepting critical signaling cascades. The following sections detail the key pathways and illustrate the point of inhibition.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), is a constitutively active tyrosine kinase that drives malignant transformation.[2][11] It activates multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, promoting uncontrolled cell proliferation and survival.[11] this compound directly inhibits the kinase activity of Bcr-Abl, blocking these downstream signals.

References

- 1. dnai.org [dnai.org]

- 2. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571). | Semantic Scholar [semanticscholar.org]

- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound (PD007860, VAARYSWULJUGST-UHFFFAOYSA-N) [probes-drugs.org]

- 11. aacrjournals.org [aacrjournals.org]

PD173955: A Technical Guide to its Bcr-Abl Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Bcr-Abl tyrosine kinase inhibitor, PD173955. It is designed to be a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, with a particular focus on Chronic Myelogenous Leukemia (CML). This document details the compound's potent inhibitory activity, its mechanism of action, and the experimental methodologies used for its characterization.

Core Inhibitory Activity of this compound

This compound is a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in the early stage of CML.[1][2] It belongs to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds and has demonstrated significantly greater potency than the first-generation Bcr-Abl inhibitor, imatinib (B729) (STI-571/Gleevec).[3][4] Clinical resistance to imatinib has driven the development of next-generation inhibitors, making compounds like this compound of significant interest.[1]

Quantitative Inhibitor Activity

The inhibitory potency of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key IC50 values reported in the literature.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Conditions |

| Bcr-Abl | 1-2 | In vitro kinase assay with [γ-³²P]ATP.[1][2] |

| c-Abl | ~5 | In vitro kinase assay, independent of phosphorylation state.[5] |

| Src | 22 | Kinase assay.[6][7] |

| Yes | ~22 | Kinase assay.[8] |

Table 2: Cellular Activity

| Cell Line | Description | IC50 (nM) | Assay Type |

| R10(-) | Bcr-Abl-dependent | 2.5 | [³H]thymidine incorporation[9] |

| R10(-) | Bcr-Abl-dependent | 1 | Cell viability[9] |

| R10(+) | Bcr-Abl-dependent | 2 | [³H]thymidine incorporation[1] |

| Various | Bcr-Abl-dependent | 2-35 | Cell growth[1][2] |

| CML Primary Progenitor Cells | Bcr-Abl-positive | 7.5 | Cell growth[1] |

| M07e | Kit ligand-dependent | 40 | Proliferation[1][6] |

| M07e | IL-3-dependent | 250 | Cell growth[2] |

| M07e | GM-CSF-dependent | 1000 | Cell growth[2] |

| MDA-MB-468 | Breast Cancer | 500 | Cell growth[7] |

| MCF-7 | Breast Cancer | 1000 | Cell growth[7] |

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding site within the kinase domain of the Abl protein.[3] Crystallographic studies have revealed that, unlike imatinib which preferentially binds to the inactive conformation of Abl, this compound can bind to a conformation of Abl where the activation loop resembles that of an active kinase.[3][10] This suggests that this compound may be less sensitive to the conformational state of the activation loop, potentially contributing to its greater potency and its ability to inhibit multiple forms of the Abl kinase.[3][11] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades driven by the constitutively active Bcr-Abl oncoprotein.[1]

The inhibition of Bcr-Abl signaling by this compound leads to a halt in cell cycle progression, specifically inducing an arrest in the G1 phase.[1][2] At higher concentrations (above 250 nM), this compound has also been observed to induce apoptosis in CML cell lines.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated.

Caption: Bcr-Abl Signaling Pathways Leading to Cell Proliferation and Survival.

Caption: Competitive Inhibition of the Bcr-Abl ATP Binding Site by this compound.

Caption: General Experimental Workflow for Characterizing this compound Activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Bcr-Abl Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

-

Immunoprecipitation of Bcr-Abl: Bcr-Abl complexes are immunoprecipitated from lysates of logarithmically growing K562 cells.[6]

-

Wash Steps: The immunoprecipitated complexes, collected on protein A-Sepharose beads, are washed three times with lysis buffer and then twice with an Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 2 mM p-nitrophenylphosphate, 2 µM ATP).[6]

-

Kinase Reaction: The kinase assay is performed in the presence of varying concentrations of this compound. The reaction is initiated by the addition of 10 µM [γ-³²P]ATP per sample and incubated for 15-60 minutes at 30°C.[6]

-

Reaction Termination and Visualization: The reaction is stopped by adding SDS-PAGE sample buffer and heating at 100°C for 10 minutes.[6] The proteins are then separated by 7.5% SDS-PAGE. The gel is dried, and the phosphorylation is visualized by autoradiography.[6]

Cell Growth and Viability Assays ([³H]Thymidine Incorporation)

This method assesses the effect of this compound on the proliferation of Bcr-Abl-dependent cell lines.

-

Cell Plating: Cells (1 x 10⁴ cells/well) are cultured in 96-well, round-bottomed plates.[6]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (or DMSO as a vehicle control) and incubated for 48 hours at 37°C.[6][9]

-

Radiolabeling: [³H]Thymidine (1 µCi/well) is added to each well, and the cells are incubated for an additional 18 hours.[6][9]

-

Harvesting and Measurement: Cells are harvested, and the incorporation of [³H]thymidine is measured using a scintillation counter to determine the extent of DNA synthesis, which serves as a proxy for cell proliferation.[6]

Western Blot Analysis for Substrate Phosphorylation

This technique is used to confirm that this compound inhibits Bcr-Abl kinase activity within a cellular context by examining the phosphorylation status of its downstream substrates.

-

Cell Treatment: Bcr-Abl-expressing cells are cultured in the presence of various concentrations of this compound or a vehicle control for a specified period (e.g., 6 hours).[1]

-

Cell Lysis: Following treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

Immunoblotting: The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphotyrosine. This allows for the visualization of Bcr-Abl autophosphorylation and the phosphorylation of its key cellular substrates. Subsequent probing with antibodies for total protein levels of the substrates and a loading control (e.g., actin) is performed to ensure equal loading.

-

Detection: The binding of antibodies is detected using a chemiluminescent substrate, and the results are visualized. A reduction in the phosphotyrosine signal in this compound-treated cells indicates inhibition of Bcr-Abl kinase activity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors this compound and imatinib (STI-571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. dnai.org [dnai.org]

- 11. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]

PD173955: A Technical Guide to a Potent Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173955 is a potent, ATP-competitive inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Yes, and Abl kinases.[1][2] Its ability to selectively target these non-receptor tyrosine kinases, which are crucial regulators of intracellular signaling pathways governing cell growth, proliferation, migration, and survival, has positioned it as a valuable tool in cancer research.[3] Dysregulation of Src kinase activity is a common feature in a multitude of human cancers, often correlating with malignant potential and tumor progression.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Chemical Properties

| Property | Value |

| IUPAC Name | 6-(2,6-dichlorophenyl)-8-methyl-2-[[3-(methylthio)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one |

| Molecular Formula | C₂₁H₁₆Cl₂N₄OS |

| Molecular Weight | 443.35 g/mol |

| CAS Number | 260415-63-2 |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src family kinases.[4] This binding event prevents the kinase from transferring a phosphate (B84403) group from ATP to its substrate proteins, thereby blocking downstream signaling.[4] The inhibition of Src and its family members disrupts multiple oncogenic signaling cascades, including the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which are critical for tumor cell proliferation, survival, adhesion, and migration.[5][6]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.

| Target Kinase/Cell Line | IC₅₀ (nM) | Assay Type |

| Kinases | ||

| Src | 22 | In vitro kinase assay |

| Yes | ~22 | In vitro kinase assay |

| Abl | ~22 | In vitro kinase assay |

| Bcr-Abl | 1-2 | In vitro kinase assay |

| c-Kit autophosphorylation | ~25 | In vitro kinase assay |

| Cell Lines | ||

| Bcr-Abl-positive cell lines | 2-35 | Cell growth assay |

| M07e (c-Kit dependent) | 40 | Cell proliferation assay |

| MDA-MB-468 (Breast Cancer) | 500 | Cell growth assay |

| MCF-7 (Breast Cancer) | 1000 | Cell growth assay |

Signaling Pathways and Inhibition by this compound

Src kinases are central nodes in a complex network of signaling pathways that regulate key cellular processes. Upon activation by upstream signals such as receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), or integrins, Src phosphorylates a multitude of downstream substrates.[1]

Experimental Protocols

In Vitro Src Kinase Assay (Radiometric)

This protocol is designed to quantify the kinase activity of Src and the inhibitory potential of this compound in a cell-free system.

Materials:

-

Recombinant Human Src Kinase

-

Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)

-

This compound

-

5X Src Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)

-

ATP Solution (10 mM)

-

[γ-³²P]ATP

-

P81 Phosphocellulose Paper

-

1% Phosphoric Acid

-

Scintillation Counter

Procedure:

-

Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing 5X Src Kinase Reaction Buffer, sterile water, and the desired concentration of Src peptide substrate.

-

Initiate Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction mix, recombinant Src kinase (e.g., 5-10 ng per reaction), and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate for 10 minutes at room temperature.

-

To start the reaction, add the ATP/[γ-³²P]ATP mix (final concentration of 50-100 µM ATP). The final reaction volume is typically 25-50 µL.

-

Incubate for 30-60 minutes at 30°C.

-

-

Stop Reaction and Spot:

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

-

Wash and Quantify:

-

Wash the phosphocellulose paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone (B3395972) and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell Proliferation Assay (CCK-8)

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or DMSO as a vehicle control).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for another 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Western Blotting for Src Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on Src activation in a cellular context by measuring the phosphorylation of Src at Tyrosine 416 (p-Src Y416).

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Src (Y416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-Src (Y416) antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

-

Data Analysis: Quantify the band intensities. The level of Src inhibition is determined by the ratio of p-Src to total Src signal in the inhibitor-treated samples compared to the vehicle control.

Conclusion

This compound is a well-characterized and potent inhibitor of Src family kinases with significant anti-proliferative and anti-mitotic activities. Its ability to target key signaling nodes makes it an invaluable research tool for dissecting the roles of Src kinases in cancer and other diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Careful execution of these experimental procedures will enable the accurate assessment of this compound's efficacy and further elucidate its therapeutic potential.

References

An In-depth Technical Guide to PD173955: A c-Kit Receptor Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173955 is a potent small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. Initially investigated as a Src family kinase inhibitor, it has demonstrated significant inhibitory activity against the c-Kit receptor tyrosine kinase. The c-Kit receptor, also known as CD117 or stem cell factor receptor, is a crucial mediator of intracellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of c-Kit signaling, often through activating mutations, is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile against c-Kit, the experimental protocols for its characterization, and the signaling pathways it modulates.

Quantitative Data Presentation

The inhibitory activity of this compound against c-Kit and other kinases has been quantified through various in vitro and cell-based assays. The following tables summarize the key IC50 values, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of this compound against c-Kit

| Assay Type | Cell Line / System | Target | IC50 Value | Reference |

| c-Kit Autophosphorylation | In vivo | c-Kit | ~25 nM | [1][2][3] |

| Kit Ligand-Dependent Proliferation | M07e cells | c-Kit | 40 nM | [1][2][3] |

| Kit Ligand-Dependent Proliferation | M07e cells | c-Kit | ~50 nM | [4] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | Assay Type | IC50 Value | Reference |

| Bcr-Abl | Kinase Inhibition | 1-2 nM | [1][2][3][4] |

| Bcr-Abl dependent cell growth | Various CML cell lines | 2-35 nM | [1][2][4] |

| Src | Kinase Inhibition | ~22 nM | [5] |

| Yes | Kinase Inhibition | ~22 nM | [5] |

| IL-3-dependent cell growth | M07e cells | 250 nM | [1][2][3] |

| GM-CSF-dependent cell growth | M07e cells | 1 µM | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used to characterize the activity of this compound.

Protocol 1: c-Kit Autophosphorylation Assay

Objective: To determine the inhibitory effect of this compound on the autophosphorylation of the c-Kit receptor in a cellular context.

Materials:

-

M07e cells

-

Recombinant human stem cell factor (SCF)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Anti-phospho-c-Kit antibody

-

Anti-total-c-Kit antibody

-

HRP-conjugated secondary antibody

-

SDS-PAGE equipment

-

Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Culture M07e cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and granulocyte-macrophage colony-stimulating factor (GM-CSF). Prior to the experiment, wash the cells and starve them of cytokines for 4-6 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

SCF Stimulation: Stimulate the cells with an optimal concentration of SCF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce c-Kit autophosphorylation.

-

Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Kit overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total c-Kit to ensure equal protein loading.

-

Quantify the band intensities and calculate the percentage of inhibition of c-Kit phosphorylation for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Cell Proliferation Assay (MO7e)

Objective: To assess the effect of this compound on the proliferation of c-Kit-dependent M07e cells.

Materials:

-

M07e cells

-

Recombinant human stem cell factor (SCF)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

[³H]-thymidine or a non-radioactive proliferation assay reagent (e.g., MTT, WST-1)

-

Scintillation counter (for [³H]-thymidine assay) or microplate reader (for colorimetric assays)

Procedure:

-

Cell Seeding: Seed M07e cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in a medium containing an optimal concentration of SCF to support proliferation.

-

Inhibitor Treatment: Add serial dilutions of this compound or vehicle control to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-thymidine Incorporation: Add [³H]-thymidine (1 µCi/well) to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the inhibitor's function and characterization.

c-Kit Signaling Pathway

The binding of stem cell factor (SCF) to the c-Kit receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are critical for cell survival, proliferation, and differentiation. This compound exerts its effect by inhibiting the initial autophosphorylation of c-Kit, thereby blocking all subsequent downstream signaling.

Caption: The c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a kinase inhibitor like this compound typically follows a multi-step workflow, starting from in vitro biochemical assays to more complex cell-based and in vivo studies.

Caption: A typical experimental workflow for characterizing a kinase inhibitor.

Conclusion

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase, demonstrating significant activity in both biochemical and cellular assays. Its ability to block c-Kit autophosphorylation and subsequent downstream signaling pathways makes it a valuable tool for studying c-Kit-driven cellular processes and a potential therapeutic agent for cancers characterized by aberrant c-Kit activation. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area.

References

PD173955 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD173955 is a potent, orally active, small-molecule inhibitor of several critical tyrosine kinases, most notably Bcr-Abl, Src family kinases, and the c-Kit receptor. Its ability to target key drivers of oncogenesis has made it a significant compound in cancer research, particularly in the context of Chronic Myeloid Leukemia (CML) and other malignancies. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, effects on signaling pathways, and relevant experimental protocols. All quantitative data is presented in structured tables for clarity, and key cellular processes are visualized through detailed diagrams.

Chemical Structure and Properties

This compound, a member of the pyrido[2,3-d]pyrimidine (B1209978) class of compounds, possesses a distinct chemical architecture that underpins its potent inhibitory activity.

Chemical Structure:

IUPAC Name: 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one[1]

SMILES: CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C21H16Cl2N4OS | [1] |

| Molecular Weight | 443.35 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Solubility | Soluble in DMSO (12 mg/mL with sonication); Insoluble in water and ethanol (B145695) | [3][4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of several key oncoproteins. This action blocks downstream signaling pathways crucial for cell proliferation, survival, and migration.

Primary Targets and Inhibitory Activity:

| Target Kinase | IC50 | Cellular Effect | Source |

| Bcr-Abl | 1-2 nM (in vitro kinase assay); 2-35 nM (cell-based assays) | Inhibition of CML cell growth, induction of G1 cell cycle arrest and apoptosis. | [4][5][6] |

| Src Family Kinases (Src, Yes) | ~22 nM | Inhibition of mitotic progression. | [3][4] |

| c-Kit | ~25 nM (autophosphorylation); 40 nM (cell proliferation) | Inhibition of stem cell factor (SCF)-dependent proliferation. | [4][5][6] |

| FGFRα | Less potent inhibition | [3][4] |

Signaling Pathways:

This compound's inhibitory action on its primary targets disrupts several oncogenic signaling cascades.

Bcr-Abl Signaling Pathway

The fusion protein Bcr-Abl is the hallmark of Chronic Myeloid Leukemia. Its constitutive kinase activity drives uncontrolled cell proliferation and survival through the activation of multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. This compound directly inhibits the kinase activity of Bcr-Abl, thereby blocking these downstream signals and inducing apoptosis in Bcr-Abl positive cells.[5][6]

Src Family Kinase Signaling

Src family kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and motility. Their aberrant activation is implicated in the progression of various cancers. This compound's inhibition of Src kinases contributes to its anti-proliferative and anti-mitotic effects.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Bcr-Abl Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of Bcr-Abl.

Methodology:

-

Immunoprecipitation of Bcr-Abl:

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer containing 50 mM Tris (pH 8.0), 10 mM MgCl2, and 1 mM DTT.[3][4]

-

Add a peptide substrate for Abl kinase.

-

Initiate the kinase reaction by adding ATP (containing a radiolabeled γ-32P-ATP tracer) and varying concentrations of this compound or a vehicle control (DMSO).[4]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[4]

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[4]

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensities to determine the extent of kinase inhibition at different this compound concentrations and calculate the IC50 value.

-

Cell Viability Assay ([3H]Thymidine Incorporation)

This assay assesses the effect of this compound on cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

Methodology:

-

Cell Culture and Treatment:

-

Radiolabeling:

-

Add [3H]thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.[4]

-

-

Harvesting and Detection:

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Analysis:

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

Methodology:

-

Cell Treatment and Fixation:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.[5]

-

-

Staining:

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.[5]

-

Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).[5]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

-

Data Analysis:

-

Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a well-characterized and potent inhibitor of key oncogenic tyrosine kinases. Its multifaceted activity against Bcr-Abl, Src family kinases, and c-Kit underscores its potential as a valuable tool in cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical potential.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of PD173955: A Technical Guide

Introduction

PD173955 is a potent, orally active small molecule inhibitor targeting multiple tyrosine kinases, most notably Bcr-Abl and the Src family of kinases. Its discovery and development have provided valuable insights into the design of targeted cancer therapies. This technical guide offers an in-depth overview of this compound, including its mechanism of action, pharmacological properties, key experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile of this compound

This compound exhibits potent inhibitory activity against several key tyrosine kinases implicated in cancer. The following tables summarize its in vitro potency against various kinases and its anti-proliferative effects in different cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value (nM) |

| Bcr-Abl | 1-2 |

| Src | 22 |

| Yes | ~22 |

| Abl | ~22 |

| c-Kit | 40-50 |

| FGFRα | Less potent |

Table 2: Anti-proliferative Activity of this compound in Cell Lines

| Cell Line | Description | IC50 Value (nM) |

| Bcr-Abl-positive cell lines | Chronic Myeloid Leukemia | 2-35 |

| M07e | Megakaryoblastic leukemia, SCF-dependent | 40 |

| MDA-MB-468 | Breast cancer | 500 |

| MCF-7 | Breast cancer | 1000 |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the constitutive kinase activity of oncoproteins such as Bcr-Abl and hyperactivated Src kinases. This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and migration.

Bcr-Abl Signaling Pathway

The fusion protein Bcr-Abl is the hallmark of chronic myeloid leukemia (CML). Its constitutive tyrosine kinase activity drives the malignant phenotype by activating a network of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival. This compound binds to the ATP-binding site of the Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of its substrates.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and proliferation. In many cancers, Src is overexpressed or constitutively active, contributing to tumor progression and metastasis. This compound inhibits Src activity, thereby disrupting these pathological processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Bcr-Abl Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Materials:

-

Bcr-Abl positive cell line (e.g., K562)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)

-

Protein A-Sepharose beads

-

Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

This compound

-

SDS-PAGE sample buffer

-

SDS-PAGE gels

-

X-ray film

Procedure:

-

Culture K562 cells to log phase and prepare cell lysates using lysis buffer.

-

Immunoprecipitate the Bcr-Abl complex from the cell lysates using an appropriate antibody and Protein A-Sepharose beads.

-

Wash the immunoprecipitated complexes three times with lysis buffer and twice with Abl kinase buffer.

-

Resuspend the beads in Abl kinase buffer.

-

Set up the kinase reaction by adding [γ-32P]ATP (final concentration ~10 µM) and varying concentrations of this compound or DMSO (vehicle control) to the bead suspension.

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and heating at 100°C for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film to visualize the phosphorylated proteins.

-

Quantify the band intensities to determine the IC50 value of this compound.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Bcr-Abl positive and negative cell lines

-

Complete culture medium

-

96-well plates

-

This compound

-

[3H]-Thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in complete culture medium.

-

Allow the cells to attach overnight (for adherent cells).

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 48 hours.

-

Add [3H]-thymidine (1 µCi/well) to each well and incubate for an additional 18 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Synthesis and Structure-Activity Relationship (SAR)

This compound belongs to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. The synthesis generally involves the construction of the core bicyclic ring system followed by the addition of the substituted aniline (B41778) and dichlorophenyl moieties.

The structure-activity relationship studies have revealed that the 2,6-dichlorophenyl group is crucial for potent inhibitory activity. Modifications to the aniline moiety have been explored to improve potency and selectivity. For instance, the thiomethyl group on the aniline ring contributes to the overall binding affinity. The crystal structure of this compound in complex with the Abl kinase domain shows that the compound binds to the active conformation of the kinase, which may contribute to its high potency compared to inhibitors that bind to the inactive conformation.

Clinical Development

As of the latest available information, this compound has primarily been used as a preclinical research tool. There is no clear evidence to suggest that this compound has entered formal clinical trials for the treatment of cancer in humans. Its development may have been superseded by other kinase inhibitors with more favorable pharmacological or safety profiles. Further investigation into clinical trial databases would be necessary to definitively confirm its clinical development status.

Conclusion

This compound is a potent dual Bcr-Abl and Src family kinase inhibitor that has served as an important tool in cancer research. Its discovery has advanced the understanding of kinase inhibition and has contributed to the development of targeted therapies. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers working with this and similar compounds. While its direct clinical application appears limited, the knowledge gained from the study of this compound continues to inform the design of next-generation kinase inhibitors.

PD173955 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD173955 is a potent, orally active small molecule inhibitor of multiple tyrosine kinases, playing a critical role in cancer research and drug development. This document provides an in-depth technical overview of the signaling pathways modulated by this compound, its mechanism of action, and detailed experimental protocols for its characterization. The primary targets of this compound include the Bcr-Abl fusion protein, Src family kinases, and the c-Kit receptor tyrosine kinase. By inhibiting these key drivers of oncogenesis, this compound effectively suppresses cancer cell proliferation and survival, making it a valuable tool for both basic research and preclinical studies.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This blockade of signal transduction ultimately leads to the inhibition of cellular processes such as proliferation, differentiation, and survival, and can induce apoptosis in cancer cells dependent on the targeted kinases.

Key Signaling Pathways Inhibited by this compound

Bcr-Abl Signaling Pathway

The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). This compound is a potent inhibitor of Bcr-Abl kinase activity.

The Bcr-Abl signaling cascade involves the activation of several downstream pathways crucial for cell proliferation and survival, including the Ras/MAPK pathway and the PI3K/Akt pathway. Autophosphorylation of tyrosine 177 on Bcr-Abl creates a docking site for the GRB2/GAB2/SOS complex, which in turn activates Ras and its downstream effectors, MEK and ERK, promoting cell proliferation. Bcr-Abl also activates the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell growth, division, migration, and survival. Aberrant Src activity is frequently observed in various cancers. This compound is a potent inhibitor of Src family kinases, including Src and Yes.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various kinases and cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Target Kinase / Cell Line | IC50 Value | Reference |

| Bcr-Abl (in vitro kinase assay) | 1-2 nM | [1][2][3] |

| Bcr-Abl-positive cell lines | 2-35 nM | [1][2][4][5] |

| Src | ~22 nM | [5][6][7] |

| Yes | ~22 nM | [5][6] |

| Abl | ~22 nM | [5][6] |

| c-Kit (autophosphorylation) | ~25 nM | [1] |

| M07e cells (c-Kit dependent proliferation) | 40 nM | [1][4][5] |

| MDA-MB-468 breast cancer cells | 500 nM | [7] |

| MCF-7 breast cancer cells | 1 µM | [7] |

Experimental Protocols

In Vitro Bcr-Abl Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the Bcr-Abl kinase.

Methodology:

-

Immunoprecipitation of Bcr-Abl: Bcr-Abl is immunoprecipitated from lysates of Bcr-Abl-positive cells (e.g., K562) using an anti-Abl antibody.[4][5]

-

Kinase Reaction: The immunoprecipitated Bcr-Abl is incubated with a substrate (e.g., a synthetic peptide) in a kinase buffer containing ATP (often radiolabeled with γ-³²P) and varying concentrations of this compound.[4]

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by separating the reaction products by SDS-PAGE, followed by autoradiography.[4]

-

IC50 Determination: The concentration of this compound that inhibits 50% of the Bcr-Abl kinase activity is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Growth and Proliferation Assay ([³H]Thymidine Incorporation)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., Bcr-Abl-positive cell lines) are seeded in 96-well plates.[1][4]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 hours).[4]

-

[³H]Thymidine Labeling: [³H]Thymidine is added to the cell culture, and the cells are incubated for an additional period (e.g., 18 hours) to allow for its incorporation into newly synthesized DNA.[4]

-

Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated [³H]thymidine is measured using a scintillation counter.[4]

-

IC50 Calculation: The concentration of this compound that causes a 50% reduction in [³H]thymidine incorporation compared to the control is calculated.

Drug Discovery and Validation Workflow

The development of a targeted inhibitor like this compound follows a logical workflow from initial discovery to preclinical validation.

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with significant activity against key oncoproteins such as Bcr-Abl and Src family kinases. Its potent and selective inhibitory profile makes it an invaluable research tool for dissecting the signaling pathways that drive cancer and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and similar targeted inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Apoptosis | Bcr-Abl | Src | TargetMol [targetmol.com]

- 6. This compound (PD007860, VAARYSWULJUGST-UHFFFAOYSA-N) [probes-drugs.org]

- 7. medchemexpress.com [medchemexpress.com]

PD173955 in vitro kinase assay results

An In-Depth Technical Guide on the In Vitro Kinase Assay Results of PD173955

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally active small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine (B1209978) class of compounds. It has been extensively studied for its inhibitory activity against several protein tyrosine kinases, playing a crucial role in anticancer research and drug development. This technical guide provides a comprehensive overview of the in vitro kinase assay results for this compound, including detailed experimental protocols and a summary of its inhibitory potency against key kinase targets. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of oncology, signal transduction, and medicinal chemistry.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against a panel of protein kinases using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. These values highlight the selectivity profile of this compound.

| Kinase Target | IC50 (nM) | Assay Type | Reference(s) |

| Bcr-Abl | 1-2 | Kinase Inhibition Assay | [1][2] |

| Bcr-Abl | 2-35 | Cell Growth Assay | [1][2] |

| Src | ~22 | Kinase Inhibition Assay | [3][4] |

| Yes | ~22 | Kinase Inhibition Assay | [3] |

| Abl | ~22 | Kinase Inhibition Assay | [3] |

| c-Kit (autophosphorylation) | ~25 | Cellular Assay | [1] |

| c-Kit (proliferation) | 40 | Cell Proliferation Assay | [1][2][3] |

| FGFRα | Less Potent | Not Specified | [3] |

| InsR | No Activity | Not Specified | [3] |

| PKC | No Activity | Not Specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro kinase assays used to determine the inhibitory activity of this compound against its primary targets.

Bcr-Abl Kinase Assay (Radiometric)

This protocol describes a method to measure the kinase activity of Bcr-Abl by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.

-

Immunoprecipitation of Bcr-Abl:

-

Bcr-Abl complexed with SHIP2 is immunoprecipitated from cell lysates of K562 cells, which are maintained in log-phase culture conditions.[2][3]

-

The complexes are collected on protein A-Sepharose beads.[2][3]

-

The beads are washed three times with lysis buffer and then twice with Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 2 mM p-nitrophenylphosphate, and 2 µM ATP).[2][3]

-

-

Kinase Reaction:

-

The kinase assays are performed with the immunoprecipitated Bcr-Abl complexes in the presence of varying concentrations of this compound or DMSO (vehicle control).[2][3]

-

The reaction is initiated by the addition of 10 µM [γ-³²P]ATP.[2][3]

-

The reaction mixture is incubated for 15–60 minutes at 30°C.[2][3]

-

-

Detection and Analysis:

-

The reaction is terminated by adding SDS-PAGE sample buffer and heating at 100°C for 10 minutes.[2][3]

-

The proteins are separated by 7.5% SDS-polyacrylamide gel electrophoresis.[2][3]

-

The gel is dried, and the phosphorylation of substrates is visualized by autoradiography.[2][3]

-

The intensity of the phosphorylated bands is quantified to determine the extent of inhibition and calculate the IC50 value.

-

Bcr-Abl Radiometric Kinase Assay Workflow.

Src Kinase Assay (Non-Radiometric - ADP-Glo™)

This protocol outlines a luminescent-based assay to measure Src kinase activity by quantifying the amount of ADP produced in the kinase reaction.

-

Reaction Setup:

-

Kinase Reaction and ATP Depletion:

-

ADP to ATP Conversion and Luminescence Detection:

-

Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated during the kinase reaction into ATP.[5][6]

-

The plate is incubated for 30-60 minutes at room temperature to allow the newly synthesized ATP to be used in a luciferase/luciferin reaction, which produces a luminescent signal.[5][6]

-

The luminescence is measured using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.[5]

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Src Non-Radiometric Kinase Assay Workflow.

c-Kit Autophosphorylation Assay (Cell-Based)

This protocol describes a cell-based method to assess the inhibitory effect of this compound on the autophosphorylation of the c-Kit receptor.

-

Cell Treatment:

-

Cell Lysis and Protein Quantification:

-

Following stimulation, the cells are washed and lysed to extract cellular proteins.

-

The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for the phosphorylated form of c-Kit (phospho-c-Kit).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total c-Kit.

-

-

Analysis:

-

The intensity of the phospho-c-Kit bands is quantified and normalized to the total c-Kit levels.

-

The percentage of inhibition of c-Kit autophosphorylation is calculated for each concentration of this compound to determine the IC50 value.

-

Signaling Pathway Inhibition

This compound exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary pathways affected are those downstream of Bcr-Abl, Src family kinases, and c-Kit.

References

The Oncogenic Potential of PD173955: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173955 is a potent, orally active small molecule inhibitor with significant anti-cancer properties. Initially characterized as a Src family kinase inhibitor, its activity extends to other critical oncogenic kinases, including the Bcr-Abl fusion protein and Fibroblast Growth Factor Receptors (FGFRs). This multimodal inhibitory profile positions this compound as a compound of interest in the study of various malignancies. This technical guide provides a comprehensive overview of the oncogenic potential studies of this compound, detailing its mechanism of action, effects on cancer cells, and the experimental methodologies used to elucidate its function.

Quantitative Data Summary

The anti-proliferative and inhibitory activity of this compound has been quantified across various cancer cell lines and kinase assays. The following tables summarize these findings for comparative analysis.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Breast Cancer | 500 | [1] |

| MCF-7 | Breast Cancer | 1000 (1 µM) | [1] |

| R10(-) (Bcr-Abl dependent) | Leukemia | 2-35 | |

| MO7e (SCF-dependent) | Leukemia | 12 | [1] |

Table 2: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference |

| Src | 22 | [1] |

| Yes | - | [1] |

| Abl | - | [1] |

| Bcr-Abl | 1-2 |

Core Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary pathways affected are those driven by Src, Bcr-Abl, and FGFR.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. This compound directly inhibits the kinase activity of Bcr-Abl, blocking these downstream signals.[2][3][4]

References

A Technical Guide to PD173955-Induced Apoptosis

An In-Depth Technical Guide on the Role of PD173955 in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, ATP-competitive kinase inhibitor with significant anti-proliferative and pro-apoptotic activities. Primarily characterized as an inhibitor of Bcr-Abl, c-Kit, and Src family kinases, its mechanism of action converges on the suppression of critical cell survival signals, ultimately leading to programmed cell death. This document provides a comprehensive technical overview of the role of this compound in apoptosis induction, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and workflows involved.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting multiple protein tyrosine kinases that are often dysregulated in cancer. The primary targets include:

-

Bcr-Abl: This fusion protein is the hallmark of chronic myelogenous leukemia (CML). Its constitutive kinase activity drives cell proliferation and survival. This compound directly inhibits Bcr-Abl kinase activity, blocking downstream signaling.

-

c-Kit: A receptor tyrosine kinase crucial for the development of several cell types. Mutations leading to constitutive activation are oncogenic drivers in various cancers, including gastrointestinal stromal tumors (GIST).

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, survival, and migration. This compound is a potent inhibitor of Src.[1]

Inhibition of these kinases by this compound disrupts the signaling cascades that maintain cell viability. This disruption leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Key downstream events include the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the subsequent activation of initiator and executioner caspases.[2][3]

Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound. By inhibiting key tyrosine kinases, it prevents the activation of downstream pro-survival pathways like STAT5 and PI3K/AKT. This shifts the cellular balance, favoring the activity of pro-apoptotic proteins (e.g., Bax, Bak), which leads to mitochondrial outer membrane permeabilization (MOMP), apoptosome formation, and the activation of the caspase cascade.[4][5]

Caption: this compound inhibits key kinases, leading to apoptosis.

Quantitative Data Presentation

The efficacy of this compound is demonstrated by its low IC50 values against various kinases and cell lines. The data below is compiled from multiple studies.

Table 1: Kinase and Cellular Inhibitory Activity of this compound

| Target / Cell Line | Assay Type | IC50 Value | Reference |

| Src Kinase | Kinase Inhibition Assay | 22 nM | [1] |

| Bcr-Abl Kinase | Kinase Inhibition Assay | 1–2 nM | |

| Bcr-Abl-dependent cells | Cell Growth Inhibition | 2–35 nM | |

| c-Kit Autophosphorylation | Cellular Assay | ~25 nM | |

| M07e (SCF-dependent) | Cell Proliferation | 40 nM | |

| M07e (IL-3-dependent) | Cell Proliferation | 250 nM | |

| M07e (GM-CSF-dependent) | Cell Proliferation | 1 µM | |

| MDA-MB-468 (Breast) | Cell Growth Inhibition | 500 nM | [1] |

| MCF-7 (Breast) | Cell Growth Inhibition | 1 µM | [1] |

Experimental Protocols

Inducing and quantifying apoptosis is critical to evaluating the efficacy of this compound. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT/WST-1 Method)

This colorimetric assay measures the metabolic activity of a cell population, which is indicative of cell viability.[6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, this allows for the formation of formazan (B1609692) crystals.

-

Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at ~570 nm. For WST-1, read at ~450 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[7][9]

Protocol:

-

Cell Culture and Treatment: Seed 1-2 x 10^6 cells in a T25 flask or 6-well plate. After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control. Incubate for the specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL solution) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer immediately.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Workflow for Annexin V / PI Flow Cytometry

Caption: Experimental workflow for apoptosis detection.

Western Blotting for Caspase Activation

This technique detects the cleavage of caspases, which is a hallmark of apoptosis.[10] The activation of executioner caspases like Caspase-3 is a key event.[11]

Protocol:

-

Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (detects the active 17/19 kDa fragments) or total Caspase-3 (detects the 35 kDa pro-form). A loading control like β-actin or GAPDH should also be used.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved Caspase-3 band indicates apoptosis induction.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that effectively induces apoptosis in various cancer cell models. Its primary mechanism involves the inhibition of pro-survival signaling pathways driven by kinases such as Bcr-Abl, c-Kit, and Src. This leads to the activation of the intrinsic apoptotic cascade, culminating in caspase activation and cell death. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the pro-apoptotic effects of this compound and similar compounds in a preclinical setting. Further research to quantify apoptotic induction across more cell lines and to fully delineate the downstream effectors will enhance its potential as a targeted cancer therapeutic.

References

- 1. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 2. Evading apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis and autophagy induction as mechanism of cancer prevention by naturally occurring dietary agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. When Therapy-Induced Cancer Cell Apoptosis Fuels Tumor Relapse [mdpi.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

The Effect of PD173955 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD173955 is a potent, ATP-competitive inhibitor of several tyrosine kinases, most notably Bcr-Abl and Src family kinases.[1][2][3] Emerging research also points to its activity against c-Kit and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] Its primary mechanism of action involves the inhibition of autophosphorylation and downstream signaling cascades, leading to a halt in cell proliferation. A significant consequence of this inhibition is the arrest of the cell cycle, a critical process in cancer cell growth and division. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action and Impact on Cell Cycle

This compound exerts its anti-proliferative effects by targeting key kinases that drive cell cycle progression. In Bcr-Abl positive cells, such as those found in Chronic Myeloid Leukemia (CML), this compound potently inhibits the constitutive kinase activity of the Bcr-Abl fusion protein.[1][3][4][5] This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cell cycle arrest, primarily in the G1 phase.[4]

In other cancer types, such as breast cancer, the inhibitory effect of this compound on Src family kinases is more prominent.[2] Inhibition of Src can disrupt signaling through various pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell cycle progression. Interestingly, in some breast cancer cell lines, treatment with this compound has been shown to induce a G2/M phase arrest.[2]

The ability of this compound to inhibit FGFRs is also of significant interest, as aberrant FGFR signaling is implicated in a variety of cancers.[6][7][8] By blocking FGFR signaling, this compound can impede the mitogenic signals that drive cells from the G1 to the S phase of the cell cycle.

Quantitative Data on Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on cell cycle distribution and its inhibitory potency in various cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Various Assays and Cell Lines

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Bcr-Abl | Kinase Assay | 1-2 nM | [1][3] |

| Src | Kinase Assay | 22 nM | [1][2] |

| Bcr-Abl-positive cell lines | Cell Growth | 2-35 nM | [1][3] |

| R10(-) (Bcr-Abl+) | Cell Proliferation | ~2.5 nM | [2] |

| M07e (KL-dependent) | Cell Proliferation | 40-50 nM | [1][4] |

| MDA-MB-468 (Breast Cancer) | Cell Growth | 500 nM | [2] |

| MCF-7 (Breast Cancer) | Cell Growth | 1 µM | [2] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment Conditions | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| R10(-) (Bcr-Abl+) | 2.5 nM this compound | Strong Accumulation | Not Specified | Not Specified | [4] |

| MDA-MB-468 (Breast Cancer) | 5 µM this compound for 24h | Not Specified | Not Specified | 95% (Blocked) | [2] |

Experimental Protocols

This section details the methodologies used to assess the effect of this compound on cell cycle progression.

Cell Culture and Drug Treatment

-

Cell Lines: Bcr-Abl positive cell lines (e.g., R10(-)), breast cancer cell lines (e.g., MDA-MB-468, MCF-7), and other relevant lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

-

Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control. Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).

Cell Proliferation Assay ([³H]Thymidine Incorporation)

-

Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate.

-

Drug Incubation: Treat cells with varying concentrations of this compound for 48 hours.

-

[³H]Thymidine Labeling: Add 1 µCi/well of [³H]thymidine and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells using a cell harvester.

-

Scintillation Counting: Measure the incorporation of [³H]thymidine using a scintillation counter to determine the rate of DNA synthesis and cell proliferation.[1]

Cell Cycle Analysis by Flow Cytometry

-